molecular formula C11H20 B14590371 Undeca-1,3-diene CAS No. 61215-70-1

Undeca-1,3-diene

Cat. No.: B14590371
CAS No.: 61215-70-1
M. Wt: 152.28 g/mol
InChI Key: RSLLXTJELTWVHR-UHFFFAOYSA-N
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Description

Undeca-1,3-diene is an organic compound belonging to the class of dienes, which are hydrocarbons containing two double bonds. This compound is characterized by its eleven-carbon chain with double bonds at the first and third positions. It is a conjugated diene, meaning the double bonds are separated by a single carbon-carbon bond, allowing for resonance stabilization and unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Undeca-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,4,5,8-tetrahydronaphthalene with potassium tert-butoxide and chloroform under an argon atmosphere at low temperatures . Another method involves the use of the Simmons-Smith reagent to convert isotetralin into tricyclo[4.4.1.01,6]undeca-3,8-diene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Undeca-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halogens (e.g., bromine), hydrogen halides (e.g., hydrogen bromide), and radical initiators (e.g., ethanethiol radicals). Reaction conditions often involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from reactions with this compound include halogenated derivatives, sulfides, and cyclic adducts. The specific products depend on the reagents and conditions used.

Scientific Research Applications

Undeca-1,3-diene has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Compounds similar to undeca-1,3-diene include:

Uniqueness

This compound is unique due to its longer carbon chain and specific positioning of double bonds, which confer distinct reactivity and stability compared to shorter dienes. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

61215-70-1

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

undeca-1,3-diene

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7H,1,4,6,8-11H2,2H3

InChI Key

RSLLXTJELTWVHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC=C

Origin of Product

United States

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